Pyridaphenthion

Catalog No.
S540714
CAS No.
119-12-0
M.F
C14H17N2O4PS
M. Wt
340.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridaphenthion

CAS Number

119-12-0

Product Name

Pyridaphenthion

IUPAC Name

6-diethoxyphosphinothioyloxy-2-phenylpyridazin-3-one

Molecular Formula

C14H17N2O4PS

Molecular Weight

340.34 g/mol

InChI

InChI=1S/C14H17N2O4PS/c1-3-18-21(22,19-4-2)20-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3

InChI Key

CXJSOEPQXUCJSA-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

O,O-diethyl O-(3-oxo-2-phenyl-2H-pyridazin-6- yl) phosphorothioate, Ofunack, pyridafenthion, pyridaphenthion

Canonical SMILES

CCOP(=S)(OCC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2

Description

The exact mass of the compound Pyridaphenthion is 340.0647 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

Scientific research has focused on understanding how pyridaphenthion works to kill insects and mites. Studies have shown that it disrupts the insect's nervous system by inhibiting an enzyme called acetylcholinesterase [1]. This enzyme is crucial for proper nerve impulse transmission. By inhibiting it, pyridaphenthion causes paralysis and eventually death in the target pest [1].

*Source: [1] Insecticide Action Committee: Mode of Action Classification Scheme (FRAC code: 01A) ()

Environmental Impact

Some scientific research has investigated the environmental impact of pyridaphenthion. Studies have shown that it can be toxic to non-target organisms, including birds, fish, and beneficial insects [2]. Additionally, pyridaphenthion is persistent in the environment, meaning it can break down slowly and remain in soil and water for extended periods [2].

*Source: [2] (Pyridaphenthion Pesticide Information Profile) ()

Resistance Development

Another area of scientific research concerns the development of resistance to pyridaphenthion in insects and mites. Repeated use of the insecticide can lead to the emergence of pest populations resistant to its effects [3]. This necessitates the development of alternative pest control strategies.

*Source: [3] (Insecticide Resistance Management (IRM) for Pyridaphenthion) ()

Pyridaphenthion is an organothiophosphate compound with the chemical formula C₁₄H₁₇N₂O₄PS and a molecular weight of 340.33 g/mol. It is primarily recognized for its role as an insecticide and acaricide, functioning by inhibiting the enzyme acetylcholinesterase, which is crucial for the proper functioning of the nervous system in insects and other organisms . The compound appears as a pale yellow solid and has been classified under various safety regulations due to its toxicological properties .

Pyridaphenthion acts as an acetylcholinesterase (AChE) inhibitor. AChE is an enzyme essential for the proper functioning of the nervous system. Pyridaphenthion binds to the active site of AChE, preventing it from breaking down the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the nervous system, causing overstimulation and ultimately death of the insect.

Physical and Chemical Properties

  • Melting point: 63-65 °C []
  • Boiling point: Decomposes above 100 °C []
  • Solubility: Slightly soluble in water (around 25 mg/L) [], soluble in organic solvents like acetone and chloroform []
  • Stability: Unstable in alkaline conditions, decomposes in sunlight []

  • Hydrolysis: As an organophosphate, pyridaphenthion can hydrolyze in the presence of water, leading to the formation of less toxic metabolites.
  • Decomposition: When subjected to heat or strong oxidizing agents, pyridaphenthion can decompose, potentially releasing harmful byproducts .
  • Enzyme Inhibition: The primary reaction mechanism involves the inhibition of acetylcholinesterase activity, leading to an accumulation of acetylcholine at nerve synapses, which disrupts normal nerve function .

Pyridaphenthion exhibits significant biological activity primarily as an insecticide. Its mechanism of action involves:

  • Neurotoxicity: By inhibiting acetylcholinesterase, it causes overstimulation of the nervous system in target pests, leading to paralysis and death .
  • Toxicity to Non-target Species: While effective against pests, pyridaphenthion also poses risks to beneficial insects and aquatic life, highlighting its environmental impact .

Toxicological studies indicate that it has acute toxicity levels with an LD50 (oral) of 424 mg/kg in rats and an LC50 (inhalation) of 1,100 mg/m³ .

Pyridaphenthion can be synthesized through several methods:

  • Condensation Reactions: Typically involves the reaction of a pyridazinone derivative with thiophosphoryl chloride or other thiophosphate precursors.
  • Phosphorylation: The introduction of phosphorus compounds into the reaction mixture allows for the formation of thiophosphate linkages .
  • Chemical Modifications: Subsequent modifications can enhance its efficacy or alter its toxicity profile.

These methods are often optimized for yield and purity based on specific application needs.

Pyridaphenthion is primarily used in agricultural settings as:

  • Insecticide: Effective against a variety of pests in crops.
  • Acaricide: Used to control mite populations that affect agricultural yields.
  • Research Tool: Employed in studies investigating acetylcholinesterase inhibitors and their effects on biological systems .

Studies investigating the interactions of pyridaphenthion reveal:

  • Synergistic Effects: When combined with other pesticides, it may enhance efficacy against certain pest species.
  • Environmental Impact: Research indicates that pyridaphenthion can be degraded by specific microorganisms, suggesting potential bioremediation pathways in contaminated environments .
  • Toxicity Studies: Interaction with various biological systems has shown that it can affect non-target organisms, necessitating careful management in agricultural practices .

Pyridaphenthion shares similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
MalathionC10H19O6PS2Acetylcholinesterase inhibitorLess persistent in the environment compared to pyridaphenthion.
ChlorpyrifosC10H11Cl3NO3PSAcetylcholinesterase inhibitorMore widely used but has higher toxicity profiles.
DiazinonC12H15N2O3PSAcetylcholinesterase inhibitorKnown for its rapid degradation but similar efficacy.

Pyridaphenthion stands out due to its specific structural features and its dual role as both an insecticide and acaricide, which may not be present in all similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

340.0647

LogP

3.2 (LogP)

Appearance

Solid powder

Melting Point

55.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

98M0VDD56Z

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.10e-08 mmHg

Pictograms

Irritant

Irritant

Other CAS

119-12-0

Wikipedia

Pyridiphenthion

Biological Half Life

0.20 Days

Use Classification

Agrochemicals -> Acaricides, Insecticides

Dates

Modify: 2023-08-15

Dissipation of pyridaphenthion by cyanobacteria: Insights into cellular degradation, detoxification and metabolic regulation

Seham M Hamed, Wael N Hozzein, Samy Selim, Hussein S Mohamed, Hamada AbdElgawad
PMID: 33254796   DOI: 10.1016/j.jhazmat.2020.123787

Abstract

Excessive use of organophosphorus pesticides such as pyridaphenthion (PY) to constrain insects induced crop loss, results in soil and water sources contamination. Cyanobacteria are sensitive biological indicators and promising tools for bioremediation of soil and water pollutants. To understand PY toxicity, detoxification and degradation in cyanobacteria, we performed a comparative study in the two diazotrophic cyanobacteria; Anabaena laxa and Nostoc muscorum. They were exposed to mild (5 mg/L) and high (10 mg/L) concentrations of PY for 7 days. Compared to A. laxa, N. muscorum efficiently showed high PY accumulation and degradation to a safe environmentally product; 6-hydroxy-2-phenylpyridazin-3(2 H)-one. PY inhibited cell growth and reduced Chl a content and photosynthesis related enzymes (PEPC and RuBisCo) activities in both species, but to less extend in N. muscorum. It also induced oxidative damage, particularly in A. laxa, as indicated by high H
O
, lipid peroxidation and protein oxidation levels and increased NADPH oxidase enzyme activity. N. muscorum invested more in antioxidants induction, i.e., induced ascorbate and glutathione cycle, however, these antioxidants increments in A. laxa were less pronounced. Overall, this study provides more in-deep insights into the PY toxicity and the role of N. muscorum as a promising PY remediator.


Determination of pyridaphenthion in soybean sprout samples by gas chromatography mass spectrometry with matrix matching calibration strategy after metal sieve linked double syringe based liquid-phase microextraction

Rümeysa Özcan, Buket Cesur, Ezgi Tezgit, Tuğçe Unutkan Gösterişli, Sezgin Bakırdere
PMID: 33071192   DOI: 10.1016/j.foodchem.2020.128294

Abstract

A novel analytical strategy for the trace determination of pyridaphenthion pesticide was developed in this study. Gas chromatography-mass spectrometry (GC-MS) was used for the accurate, feasible and precise determination of this analyte. Liquid phase microextraction (LPME) was performed with a metal sieve linked double syringe (MSLDS) system, which eliminated the need for a disperser solvent. In order to increase extraction efficiency for the analyte, all variable parameters were optimized and the system analytical performance of the proposed method was determined. Limit of detection and quantification (LOD and LOQ) values of pyridaphenthion were found to be 0.8 and 2.7 µg L
, respectively. Compared to GC-MS system's analytical performance, the developed method provided approximately 273-folds improvement in the detection limit of the analyte. Applicability/accuracy of the developed analytical strategy was checked by recovery experiments carried out with soybean sprouts, and the results obtained were satisfactory.


Effects of pyridaphenthion on growth of five freshwater species of phytoplankton. A laboratory study

C Sabater, J M Carrasco
PMID: 11534908   DOI: 10.1016/s0045-6535(00)00575-0

Abstract

The acute toxicity of the insecticide and acaricide pyridaphenthion to five species of freshwater phytoplankton, Scenedesmus acutus, Scenedesmus subspicatus, Chlorella vulgaris, Chlorella saccharophila and Pseudanabaena galeata was determined. Insecticide concentrations eliciting a 50% growth reduction over 96 h (EC50) ranged from 2.2 to 30.9 mg/l. The two species of Chlorella and the cyanobacteria P. galeata were more tolerant than the two species of Scenedesmus. Concentrations of pyridaphenthion detected in some natural waters were less than the toxic threshold for these species.


Impact of pretilachlor herbicide and pyridaphenthion insecticide on aquatic organisms in model streams

Yoshiyuki Takahashi, Toshihiko Houjyo, Toshiki Kohjimoto, Yutaka Takagi, Katsuhiko Mori, Tetsuro Muraoka, Hirochika Annoh, Kazuhiro Ogiyama, Yuki Funaki, Kaoru Tanaka, Yutaka Wada, Toshikazu Fujita
PMID: 16890290   DOI: 10.1016/j.ecoenv.2006.06.004

Abstract

To detect the impact of pesticides on aquatic organisms, model streams (3m wide, 20 m long) were established in paddy field in Japan. More than 100 species of aquatic organisms were generated in the model streams. Field tests with pretilachlor herbicide and pyridaphenthion insecticide were carried out in the streams for 3 yr (2001-2003). Exposure of pretilachlor (max. 0.382 mg/L) showed little density changes in algae with a Bray-Curtis percent similarity in the range 81.6-93.3% for algae. Exposure to high concentrations (>0.1mg/L) of pyridaphenthion produced visible density reductions in Cladocera zooplankton species. Reduction of individual aquatic insects in the model streams by pyridaphenthion caused an increase of chlorophyll a greater than that of the control streams. The pesticides used showed no substantial differences in the ecosystems of model streams exposed to maximum environmental concentrations (e.g., 0.01 mg/L) detected in real rivers.


Bioconcentration of the insecticide pyridaphenthion by the green algae Chlorella saccharophila

C M Jonsson, L C Paraiba, M T Mendoza, C Sabater, J M Carrasco
PMID: 11302577   DOI: 10.1016/s0045-6535(00)00145-4

Abstract

A study was undertaken to examine the uptake of the organophosphate insecticide pyridaphenthion in the chlorophyta Chlorella saccharophila. Algae cultures were exposed to the initial nominal concentration 10.0 mg l(-1) pyridaphention during seven days. The insecticide bioconcentrates in the biomass to the highest level of 441.5 +/- 25.9 mg kg(-1) on the fifth day of exposure and was followed by a decrease to 76.6 +/- 5.1 mg kg(-1) on the seventh day. A model was constructed to describe the dynamic process, which estimated a bioconcentration factor (BCF) equal to 28. The study demonstrates the potential of accumulation of pyridaphenthion in aquatic organisms and helps to expand the pyridaphenthion toxicity database. The replacement of fenitrothion by pyridaphenthion concerning their use in rice flooded cultures is discussed.


Determination of the insecticide pyridafenthion in river water, soils and wine by adsorptive stripping voltammetry

M C Sampedro, Z Gomez de Balugera, A Goicolea, R J Barrio
PMID: 10211187   DOI: 10.1080/02652039809374712

Abstract

Solid-phase extraction or liquid-liquid extraction has been combined with adsorptive stripping voltammetry at a hanging mercury drop electrode to isolate, determine, quantify and recover trace concentrations of pyridafenthion in water, wine and soil. A systematic study of the experimental parameters affecting the stripping response was carried out by differential pulse voltammetry. By using an accumulation potential of 400 mV and an accumulation time of 540 s, the limit of detection was 0.17 microgram l-1 and the relative standard deviation (n = 10) was 1.9% at a concentration level of 8.5 micrograms l-1. Different methods are proposed which eliminate matrix interferences. These results have been applied to the systematic study of this compound in water, wine and soil. The lowest detectable concentration for pyridafenthion is 34 micrograms l-1 in water, 102 micrograms l-1 in wine and 80 micrograms kg-1 in soil. Recoveries of the pyridafenthion from supplied environmental samples were in all cases higher than 92% with a relative standard deviation lower than 3%.


Exposure to organophosphate pesticides in a general population living in a rice growing area: an exploratory study

A M García, M C Sabater, M T Mendoza, F Ballester, J M Carrasco
PMID: 11080357   DOI: 10.1007/s0012800188

Abstract




[Effect of ofunack on the tentative exploratory activity of white rats]

S Iu Buslovich, A I Kotelenets
PMID: 3692232   DOI:

Abstract




Impacts on nontarget insects of a new insecticide compound used against the desert locust [Schistocerca gregaria (Forskål 1775)]

G Balança, M de Visscher
PMID: 9002435   DOI: 10.1007/s002449900155

Abstract

In 1994, the effects of fipronil, a new insecticide compound of the phenyl-pyrazol chemical group, was tested against desert locusts during a field experiment in Mauritania. The impacts of these spray treatments on nontarget Coleoptera and Hymenoptera were also studied. In relation to organophosphorous insecticides usually used against grasshoppers and locusts, fipronil appeared more effective and persistent. Similar results were obtained for nontarget Carabidae and Tenebrionidae which were almost totally eliminated from the treated plot. The effects on Hymenoptera varied according the family; Scelionidae and Sphecidae seemed to be more affected than Apoidea. Positive and negative aspects of fipronil treatments are discussed. Appearing as one of the most convenient insecticides to successfully prevent locust outbreaks, at a very early stage of invasion under Saharan conditions, fipronil simultaneously induces heavy mortality in some nontarget insect groups.


[Effects of organophosphorus compounds and PAM on cholinesterase activity in rat tissues]

S Yamanaka, M Nishimura
PMID: 6533340   DOI: 10.1265/jjh.39.795

Abstract




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